1-phenyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide is a synthetic organic compound that belongs to the class of amides. It is characterized by a cyclopentane ring substituted with a phenyl group and a pyridin-3-ylmethyl moiety. This compound is of interest in various fields of scientific research, particularly in medicinal chemistry, due to its potential biological activities.
The compound is cataloged under the IUPAC name 1-phenyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide and has the chemical identifier CAS Number 908520-16-1. It can be synthesized through specific organic reactions involving cyclopentanecarboxylic acid, phenylamine, and pyridine derivatives, making it a versatile building block in organic synthesis.
The synthesis of 1-phenyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide typically involves the following steps:
1-phenyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide can undergo several types of chemical reactions:
Common solvents for these reactions include dichloromethane and methanol, with catalysts like palladium on carbon being used for hydrogenation processes.
The physical properties of 1-phenyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide include:
Chemical properties include:
Relevant data regarding melting point, boiling point, and specific heat capacity are not extensively documented but are essential for practical applications in laboratory settings.
1-phenyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has several potential applications:
Heterocyclic compounds represent a cornerstone of modern medicinal chemistry, accounting for >75% of FDA-approved small-molecule drugs. The structural hybrid 1-phenyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide exemplifies strategic molecular design principles by integrating three pharmacologically significant elements:
This compound belongs to the broader class of N-(pyridinylmethyl)carboxamides, which demonstrate remarkable target versatility due to their balanced amphiphilic character. The pyridine ring serves as a bioisosteric replacement for benzene, improving aqueous solubility and pharmacokinetic profiles while retaining binding affinity. The carboxamide linker (–CONH–) is critical for forming hydrogen-bond networks with biological targets, as evidenced in kinase inhibitors and GPCR modulators [2] [4].
Tautomerism significantly influences drug-receptor interactions in such heterocycles. The pyridine nitrogen enables protonation at physiological pH, enhancing water solubility and cation-π interactions with target proteins. Additionally, the amide bond may exhibit resonance-driven planar stability, crucial for maintaining binding pose fidelity [1]. Recent computational studies indicate that cyclopentane ring puckering creates distinct stereochemical environments adaptable to diverse binding pockets, explaining the scaffold’s therapeutic versatility [4].
Table 1: Structural Analogs and Therapeutic Applications
Compound Name | CAS Registry | Core Structural Features | Therapeutic Area |
---|---|---|---|
1-Phenyl-N-(pyridin-3-ylmethyl)methylamine | 63361-56-8 | Benzylamine-pyridine conjugate | Neurological modulation |
N¹-Phenyl-N²-(pyridin-3-ylmethyl)oxalamide | 331239-20-4 | Oxalamide linker | Kinase inhibition |
3-(4-Chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide | 915385-81-8 | Adamantane carboxamide | Antiviral/Oncology |
1-(4-Chlorophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)cyclopentanecarboxamide | 2034343-69-4 | Cyclopentane-tetrahydropyran hybrid | Oncology |
The therapeutic exploitation of cyclopentanecarboxamides originated from natural product investigations. Proto-alkaloids like aristoteline (tricyclic cyclopentane derivatives) demonstrated CNS activity, inspiring synthetic campaigns. The 1980s marked a turning point with advances in stereoselective cyclopentane synthesis, enabling rational drug design:
A breakthrough emerged with the discovery that N-(pyridinylmethyl) substitutions significantly enhanced blood-brain barrier permeability. This led to clinical candidates like the triple reuptake inhibitor DOV 21,947, featuring a cyclopentylamine core [6]. Parallel developments in oncology exploited the scaffold’s rigidity for ATP-competitive kinase inhibition. Polo-like kinase 1 (Plk1) inhibitors containing triazoloquinazolinone cores demonstrated how fused cyclopentane analogs could achieve >10-fold selectivity over related kinases [2].
Recent innovations include:
Table 2: Evolution of Cyclopentanecarboxamide Therapeutics
Era | Representative Compound | Key Innovation | Therapeutic Impact |
---|---|---|---|
1980–1995 | Simple N-alkylcyclopentanecarboxamides | Conformational restriction | Sedative/hypnotic agents |
1995–2010 | Pyridinylmethyl conjugates | Enhanced bioavailability | Antidepressants (e.g., DOV 21,947) |
2010–Present | Polyheterocyclic conjugates (e.g., US11878986B2) | Targeted protein degradation | Oncology/autotaxin inhibition |
Current research focuses on scaffold-hopping strategies to generate privileged structures. The cyclopentane ring is increasingly replaced with spirocyclic or adamantane systems, while retaining the critical carboxamide linker. Patent US11878986B2 exemplifies this trend, claiming polyheterocyclic conjugates effective against triple-negative breast cancer through estrogen receptor-independent pathways [4] [8]. These advances underscore the scaffold’s enduring utility in addressing evolving drug discovery challenges.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9